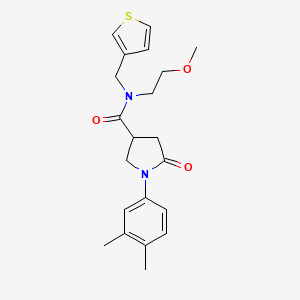

1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-5-oxo-N-(thiophen-3-ylmethyl)pyrrolidine-3-carboxamide

Description

This compound belongs to the pyrrolidine-3-carboxamide class, characterized by a central five-membered pyrrolidinone ring substituted at the 1-position with a 3,4-dimethylphenyl group. The carboxamide nitrogen is dual-substituted with a 2-methoxyethyl group and a thiophen-3-ylmethyl moiety. The 2-methoxyethyl group could improve solubility, balancing the lipophilicity introduced by the dimethylphenyl and thiophene groups .

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-5-oxo-N-(thiophen-3-ylmethyl)pyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-15-4-5-19(10-16(15)2)23-13-18(11-20(23)24)21(25)22(7-8-26-3)12-17-6-9-27-14-17/h4-6,9-10,14,18H,7-8,11-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTYSEGGKAERDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N(CCOC)CC3=CSC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-5-oxo-N-(thiophen-3-ylmethyl)pyrrolidine-3-carboxamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula: C18H22N2O3S

- Molecular Weight: 342.44 g/mol

- IUPAC Name: this compound

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics. The mechanism of action appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis and death.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The apoptosis is mediated through the activation of caspase pathways and the inhibition of key enzymes involved in cell proliferation.

Case Study:

In a study involving breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value of 5 µM, indicating potent cytotoxicity. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with the compound.

MAO-A Inhibition

Another significant biological activity of this compound is its inhibitory effect on monoamine oxidase A (MAO-A). This enzyme plays a crucial role in the metabolism of neurotransmitters, and its inhibition can have implications for mood disorders and neurodegenerative diseases.

Research Findings:

A study evaluated the MAO-A inhibitory activity using an in vitro fluorometric method. The compound exhibited an IC50 value of 0.060 ± 0.002 μM, making it one of the most potent inhibitors among tested derivatives.

| Compound | IC50 (µM) |

|---|---|

| Test Compound | 0.060 ± 0.002 |

| Moclobemide | 0.100 ± 0.005 |

| Clorgyline | 0.150 ± 0.010 |

The mechanisms underlying the biological activities of this compound are multifaceted:

-

Antimicrobial Action:

- Disruption of cell membrane integrity.

- Interference with metabolic pathways critical for bacterial survival.

-

Anticancer Mechanism:

- Induction of apoptosis through caspase activation.

- Inhibition of cell cycle progression by targeting cyclin-dependent kinases.

-

MAO-A Inhibition:

- Competitive inhibition at the active site of MAO-A.

- Alteration of neurotransmitter levels, potentially alleviating symptoms associated with depression and anxiety.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and molecular features of analogous pyrrolidine-3-carboxamide derivatives, highlighting differences in substituents and physicochemical properties:

Key Structural and Functional Differences:

Aromatic Substituents: The target compound’s 3,4-dimethylphenyl group enhances steric bulk and lipophilicity compared to the 4-fluorophenyl () or 2,3-dimethylphenyl () groups. This may influence membrane permeability and target binding affinity.

Heterocyclic N-Substituents: The thiophen-3-ylmethyl group in the target compound contrasts with thiadiazole () or sulfonamide-thiophene () moieties. Thiophene’s electron-rich nature could facilitate interactions with metalloenzymes or aromatic residues in proteins.

Solubility-Modifying Groups :

- The 2-methoxyethyl group in the target compound provides a polar, ether-based side chain absent in analogs like (3-methylphenyl) or (isopropyl-thiadiazole). This may improve aqueous solubility compared to more hydrophobic substituents.

Carbamoylmethoxy linkers in and increase molecular flexibility, which might enhance adaptability to diverse binding pockets but reduce metabolic stability.

Research Findings and Trends:

- Synthetic Routes : Many analogs (e.g., ) are synthesized via condensation reactions with succinic anhydride or carbodiimide-mediated couplings, as described in . The target compound’s dual N-substitution likely requires sequential alkylation or reductive amination steps.

- Pharmacological Potential: While explicit activity data is unavailable, structural parallels to screening compounds like suggest possible applications in kinase or protease inhibition, given the prevalence of thiophene and sulfonamide groups in such inhibitors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.